1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Overview
Description
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is a fluorinated organic compound with the molecular formula C7F12O2. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in the synthesis of fluorinated polymers and materials due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane can be synthesized through the reaction of hexafluoropropylene oxide with trifluorovinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Addition Reactions: It can undergo addition reactions with various nucleophiles and electrophiles.
Polymerization: The compound is a monomer in the polymerization process to form fluorinated polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated polymers and copolymers, which are used in various industrial applications due to their chemical resistance and thermal stability .
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility and chemical stability.
Medicine: Explored for drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane involves its reactivity with various chemical species. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophiles and electrophiles. This reactivity is harnessed in polymerization and other chemical processes to produce materials with desirable properties .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but with different reactivity and properties.
Perfluoro-1,3-bis(vinyloxy)propane: A closely related compound with similar uses in polymer synthesis.
Uniqueness
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is unique due to its specific structure, which imparts high chemical stability and reactivity. Its ability to form highly fluorinated polymers makes it valuable in applications requiring materials with exceptional resistance to chemicals and heat .
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWCQOEERZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160684 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13846-22-5 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13846-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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